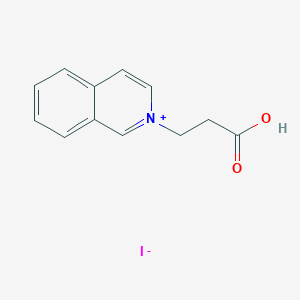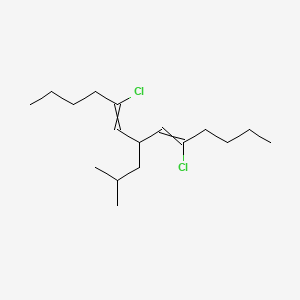
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene: is a chemical compound characterized by its unique structure, which includes two chlorine atoms and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound, followed by the introduction of the 2-methylpropyl group through a series of organic reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates safely. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, ammonia, often in aqueous or alcoholic solutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions with biological molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing, with some studies exploring its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and the branched alkyl chain contribute to its reactivity, allowing it to participate in various chemical reactions. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
1,2-Tridecadiene: A related compound with a similar carbon chain but different functional groups.
5,8-Tridecadiene: Another similar compound with variations in the position and type of substituents.
Uniqueness: 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene is unique due to the presence of two chlorine atoms and a branched alkyl chain, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these characteristics are advantageous.
Properties
CAS No. |
824959-88-8 |
|---|---|
Molecular Formula |
C17H30Cl2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
5,9-dichloro-7-(2-methylpropyl)trideca-5,8-diene |
InChI |
InChI=1S/C17H30Cl2/c1-5-7-9-16(18)12-15(11-14(3)4)13-17(19)10-8-6-2/h12-15H,5-11H2,1-4H3 |
InChI Key |
XEUKVCOJMLWJHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC(CC(C)C)C=C(CCCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


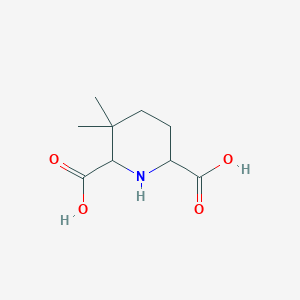
![Acridine, 9-[(oxiranylmethyl)thio]-](/img/structure/B14218186.png)
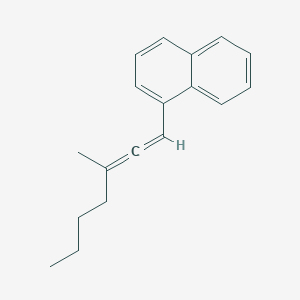
![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)
![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
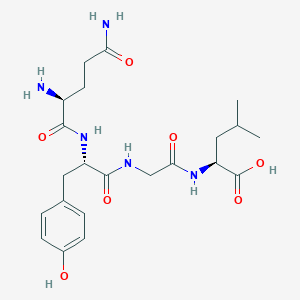
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
